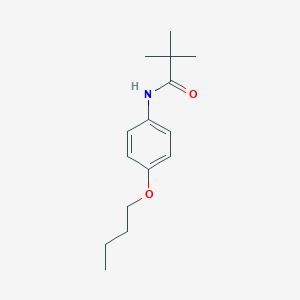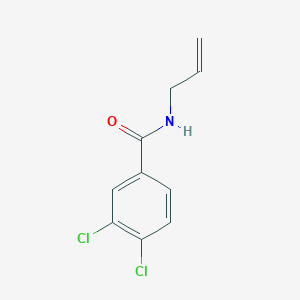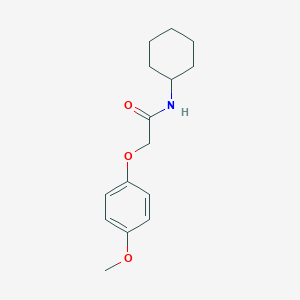
N-(2,5-dichlorophenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-propoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide. The purpose of
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX, N-(2,5-dichlorophenyl)-2-propoxybenzamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). Diclofenac has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
Diclofenac has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Diclofenac may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(2,5-dichlorophenyl)-2-propoxybenzamide may interact with other drugs or compounds, which can affect its activity.
将来の方向性
There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-propoxybenzamide that can improve its bioavailability and efficacy. Another area of interest is the investigation of the potential of N-(2,5-dichlorophenyl)-2-propoxybenzamide in the treatment of neurodegenerative disorders. Finally, there is a need for further research on the safety and efficacy of N-(2,5-dichlorophenyl)-2-propoxybenzamide in different patient populations, particularly in elderly patients and those with comorbidities.
Conclusion:
In conclusion, N-(2,5-dichlorophenyl)-2-propoxybenzamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX, thereby reducing the production of prostaglandins and reducing pain and inflammation. Diclofenac has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on N-(2,5-dichlorophenyl)-2-propoxybenzamide, including the development of new formulations, investigation of its potential in the treatment of neurodegenerative disorders, and further research on its safety and efficacy.
合成法
Diclofenac can be synthesized using various methods, including the condensation of 2,5-dichloroaniline with 2-chloroacetyl chloride to form 2,5-dichlorobenzoylacetyl chloride, which is then reacted with 2-propoxyaniline to yield N-(2,5-dichlorophenyl)-2-propoxybenzamide. Another method involves the reaction of 2,5-dichlorobenzoyl chloride with 2-propoxyaniline in the presence of a base such as triethylamine.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
製品名 |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H15Cl2NO2 |
分子量 |
324.2 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-10-11(17)7-8-13(14)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChIキー |
HINQOWQOBWVYSB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)




